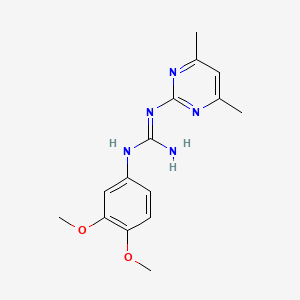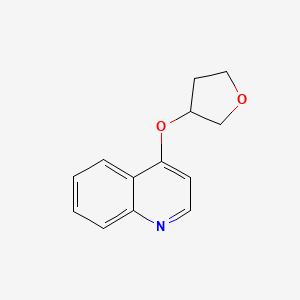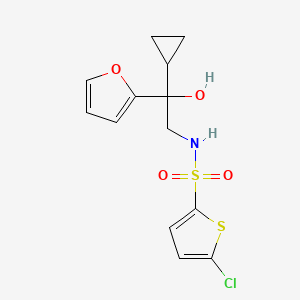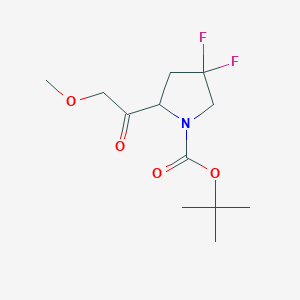
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (DMPPG) is a small molecule compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has a variety of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs and other compounds, as well as the mechanism of action of various drugs and compounds. It has also been used to study the effects of various environmental factors on biochemistry and physiology. In addition, it has been used in the development of novel drugs and compounds, and in the study of various diseases and conditions.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is not fully understood. However, it is believed to act as an agonist at certain G-protein coupled receptors, resulting in the activation of a signaling cascade and the subsequent production of various biochemical and physiological effects. It is also believed to interact with a variety of other proteins and enzymes, resulting in the production of various effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as adenylate cyclase and phospholipase C, resulting in the production of various second messengers, such as cAMP and IP3. It has also been found to increase the activity of certain receptors, such as the dopamine receptor, resulting in the production of various biochemical and physiological effects. In addition, it has been found to increase the activity of various ion channels, such as the calcium channel, resulting in the production of various biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and has a wide range of applications in scientific research. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not water soluble, meaning it must be dissolved in a solvent such as dimethyl sulfoxide before use. In addition, it has a relatively short shelf life, meaning it must be stored properly and used within a certain amount of time.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. One potential direction is the development of novel drugs and compounds that utilize N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine as a building block. Another potential direction is the use of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine in the study of various diseases and conditions. In addition, further research could be conducted to better understand the mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine and its biochemical and physiological effects. Finally, further research could be conducted to better understand the advantages and limitations of using N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine in laboratory experiments.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can be synthesized in a variety of ways, including the use of a Grignard reaction, a reaction between an aldehyde or ketone and a primary or secondary amine, or a reaction between a carboxylic acid and an amine. The Grignard reaction is the most commonly used method for synthesizing N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, and involves the reaction of 3,4-dimethoxyphenylmagnesium bromide and 4,6-dimethylpyrimidine-2-ylamine in the presence of a base. This reaction yields the desired compound in high yields.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-7-10(2)18-15(17-9)20-14(16)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNDCVZHQYAEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(dimethylamino)pyridazin-3-yl]methanone](/img/structure/B2386916.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386923.png)


![(2-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2386927.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2386931.png)
![Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2386932.png)

![1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2386934.png)